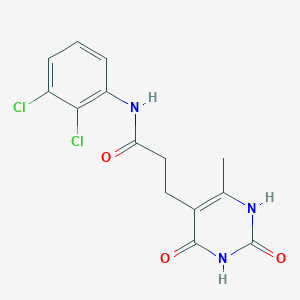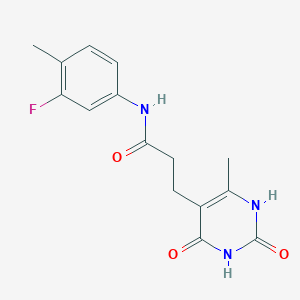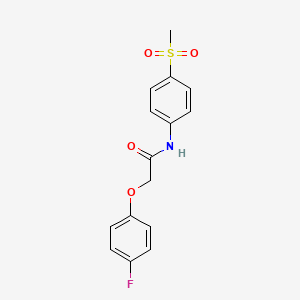
1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydroquinoline core, an acetyl group, a phenoxyethyl side chain, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Acetyl Group: Acetylation of the tetrahydroquinoline core can be performed using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Phenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction between the tetrahydroquinoline derivative and 2-phenoxyethyl bromide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl side chain or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenoxyethyl side chain can enhance binding affinity through hydrophobic interactions. The acetyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-N-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide
- 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide
Uniqueness
1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its tetrahydroquinoline core, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-acetyl-N-(2-phenoxyethyl)-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(22)21-12-5-6-16-14-18(9-10-19(16)21)26(23,24)20-11-13-25-17-7-3-2-4-8-17/h2-4,7-10,14,20H,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHLDUHMWCBGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)
![[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B6543840.png)
![4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzamide](/img/structure/B6543841.png)
![ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate](/img/structure/B6543846.png)

![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)


![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6543914.png)

